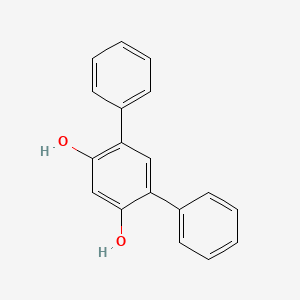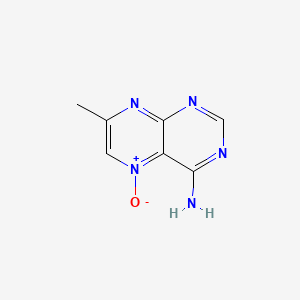
2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a high melting point waxy solid with a melting point of about 78-80°C and a boiling point of approximately 330°C . This compound is almost insoluble in water but soluble in most organic solvents, such as alcohols and petroleum ether . It is widely used in various industries due to its stability and non-reactive nature.
Wissenschaftliche Forschungsanwendungen
2,6,10,15,19,23-Hexamethyltetracosane-D62 has numerous applications in scientific research:
Wirkmechanismus
Zukünftige Richtungen
Squalane has been used as a solvent in the synthesis of Europium dibenzoylmethide triethylammonium, the brightest known triboluminescent material . It has also been used as a lubricant for fatty acid surfactant films adsorbed on iron oxide surfaces . These applications suggest potential future directions for the use of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6,10,15,19,23-Hexamethyltetracosane-D62 can be synthesized through the hydrogenation of squalene, an aliphatic triterpene derived from certain fish oils, particularly shark liver oil, or from β-farnesene, a fermentation product of plant sugars . The hydrogenation process involves the addition of hydrogen to the squalene molecule under high pressure and temperature in the presence of a catalyst, typically palladium or nickel.
Industrial Production Methods: Industrial production of this compound involves the extraction from fish or animal fat, followed by hydrolysis, separation, and purification of fatty acids . Another method involves the synthesis from petroleum raw materials through petrochemical processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6,10,15,19,23-Hexamethyltetracosane-D62 primarily undergoes oxidation and reduction reactions. It is relatively inert and does not readily participate in substitution reactions due to its saturated nature.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used under controlled conditions to oxidize this compound.
Reduction: Hydrogenation using hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products Formed: The major products formed from the oxidation of this compound are various oxidized hydrocarbons, while reduction typically yields the fully saturated hydrocarbon itself.
Vergleich Mit ähnlichen Verbindungen
Squalene: An unsaturated hydrocarbon with similar applications but less stability due to the presence of double bonds.
Tetracosane: A saturated hydrocarbon with a similar structure but without the methyl branching, resulting in different physical properties.
Uniqueness: 2,6,10,15,19,23-Hexamethyltetracosane-D62 is unique due to its high stability, non-reactive nature, and excellent moisturizing properties, making it highly valuable in cosmetics and pharmaceuticals .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 can be achieved through a multi-step synthetic pathway that involves the selective deuteration of specific carbon atoms in the parent compound, 2,6,10,15,19,23-hexamethyltetracosane.", "Starting Materials": [ "2,6,10,15,19,23-hexamethyltetracosane", "Deuterium oxide (D2O)", "Deuterated reagents" ], "Reaction": [ "Step 1: Selective deuteration of carbon atoms in 2,6,10,15,19,23-hexamethyltetracosane can be achieved by treating the compound with deuterium oxide (D2O) in the presence of a deuterated catalyst.", "Step 2: The deuterated compound is then purified through a series of chromatography steps to remove any unreacted starting materials and impurities.", "Step 3: The purified deuterated compound is then subjected to further reactions with deuterated reagents to selectively deuterate other carbon atoms in the compound until the desired level of deuteration is achieved.", "Step 4: The final product, 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62, is then purified and characterized using various spectroscopic techniques." ] } | |
CAS-Nummer |
16514-83-3 |
Molekularformel |
C30H62 |
Molekulargewicht |
485.204 |
IUPAC-Name |
1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |
InChI-Schlüssel |
PRAKJMSDJKAYCZ-SMFALFTRSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


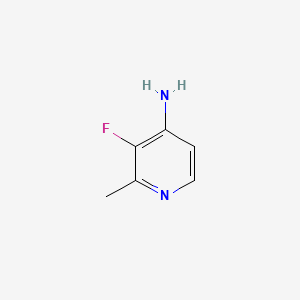

![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)

![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)
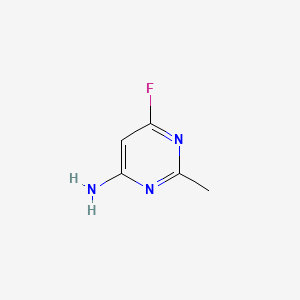
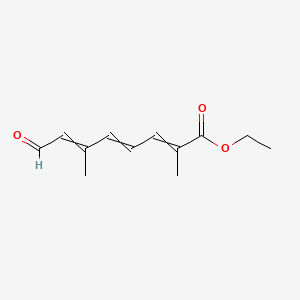

![(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane](/img/structure/B579081.png)
